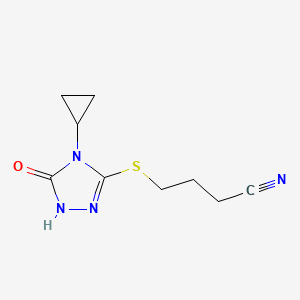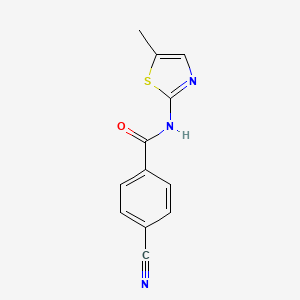
4-Cyano-N-(5-methylthiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-N-(5-methylthiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities This compound features a cyano group (-CN) attached to the benzamide structure, along with a thiazole ring that includes a methyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(5-methylthiazol-2-yl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
4-Cyano-N-(5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted benzamide and thiazole derivatives.
科学研究应用
4-Cyano-N-(5-methylthiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antioxidant properties
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Cyano-N-(5-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Thiazole derivatives: Compounds with thiazole rings, such as sulfathiazole and ritonavir, also display diverse biological activities.
Uniqueness
4-Cyano-N-(5-methylthiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
属性
分子式 |
C12H9N3OS |
|---|---|
分子量 |
243.29 g/mol |
IUPAC 名称 |
4-cyano-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H9N3OS/c1-8-7-14-12(17-8)15-11(16)10-4-2-9(6-13)3-5-10/h2-5,7H,1H3,(H,14,15,16) |
InChI 键 |
CBVAOCRPIJYJLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


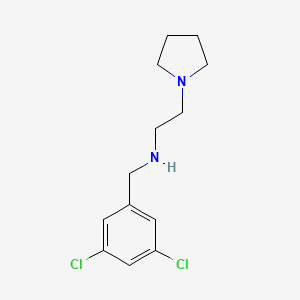
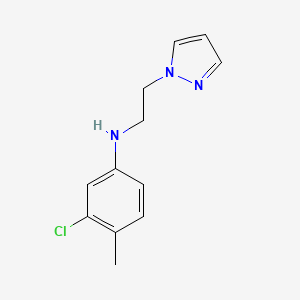
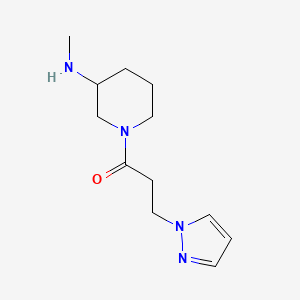
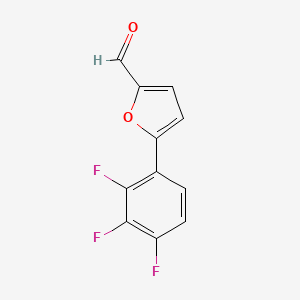
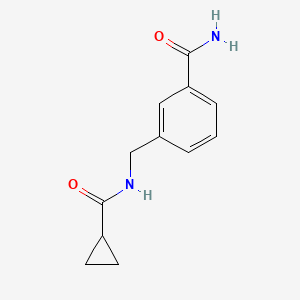
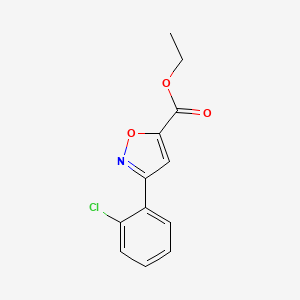

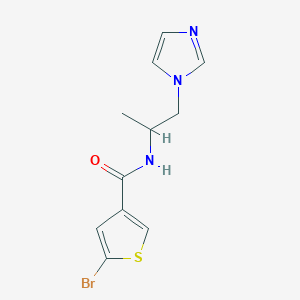
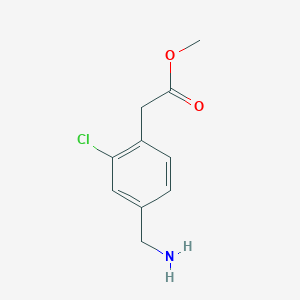
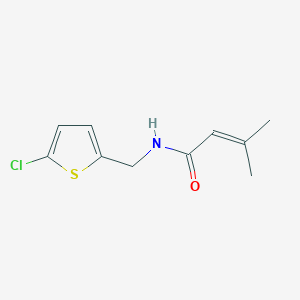


![Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate](/img/structure/B14911492.png)
